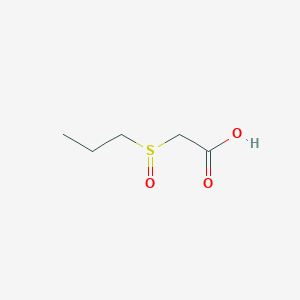

(Propylsulfinyl)acetic acid

Description

Historical Context of Sulfinyl and Carboxylic Acid Chemistry

The chemistry of carboxylic acids has a rich history, with acetic acid being one of the first to be produced in significant quantities, dating back to the third century BC in the form of vinegar. wikipedia.orgpure-chemical.com The term "acetic" itself is derived from the Latin word for vinegar, "acetum". pure-chemical.com Carboxylic acids are characterized by the carboxyl group (-COOH), which consists of a carbonyl group (C=O) and a hydroxyl group (-OH). schoolwires.net Their acidic nature, a key chemical property, is due to the release of a proton (H+) from the hydroxyl group. wikipedia.orgbyjus.com

The study of organosulfur compounds, including those with a sulfinyl group (a sulfur atom double-bonded to an oxygen atom), has also been a significant area of research. Chiral sulfinyl compounds, in particular, have been recognized for their importance in asymmetric synthesis, acting as auxiliaries, ligands, and catalysts. researchgate.net Modern synthetic methods have focused on the stereoselective synthesis of these chiral sulfinyl derivatives. researchgate.net The development of reactions like decarboxylative sulfinylation, a metal-free process to convert carboxylic acids to sulfoxides, highlights the ongoing innovation in this field. nih.gov

Structural Classification within Sulfinyl Carboxylic Acid Derivatives

(Propylsulfinyl)acetic acid belongs to the class of organic compounds known as sulfinyl carboxylic acids. These compounds are bifunctional, containing both a sulfinyl group (-SO-) and a carboxylic acid group (-COOH). The general structure of this compound features a propyl group attached to the sulfur atom of the sulfinyl group, which is in turn bonded to the alpha-carbon of an acetic acid molecule.

Structurally, it is a derivative of acetic acid, where one of the alpha-hydrogens is replaced by a propylsulfinyl group. aksci.comsigmaaldrich.com This places it within a broader family of compounds that includes other sulfinyl and sulfonyl acetic acid derivatives, where the alkyl or aryl group attached to the sulfur, and the carbon chain of the carboxylic acid can vary. bldpharm.comnih.gov The presence of both the sulfinyl and carboxylic acid functionalities allows for a range of potential chemical reactions and interactions. libretexts.orgauburn.edu

Contemporary Research Relevance and Academic Scope for this compound

While extensive research specifically on this compound is not widely documented in publicly available literature, its structural motifs are found in more complex molecules that are the subject of contemporary research. For instance, derivatives of sulfinyl-substituted acetic acids have been investigated in the context of impurities in pharmaceutical compounds like Montelukast. asianpubs.orgpharmaffiliates.com

The synthesis of related sulfinyl and sulfonyl compounds is an active area of research. nih.govgoogle.com For example, methods for the synthesis of chiral N-2-phenyl-2-propyl sulfinyl imines have been developed for use in asymmetric synthesis. nih.gov Furthermore, the activation of carboxylic acids using sulfonyl chlorides is a technique employed in organic synthesis to facilitate their conversion to other functional groups. tandfonline.com The study of such fundamental reactions provides the tools for potentially synthesizing and exploring the properties of compounds like this compound and its derivatives.

The academic scope for this compound likely lies in its potential as a building block in organic synthesis or as a subject for studying the interplay of its two functional groups. Its physical and chemical properties, while not extensively detailed, can be inferred from the general properties of sulfoxides and carboxylic acids. aksci.comchemeo.com

Structure

3D Structure

Properties

IUPAC Name |

2-propylsulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRNKYQPICWEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522772 | |

| Record name | (Propane-1-sulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137375-80-5 | |

| Record name | (Propane-1-sulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Propylsulfinyl Acetic Acid

Direct Synthesis Approaches to (Propylsulfinyl)acetic Acid

Direct synthetic routes to this compound primarily involve the controlled oxidation of its sulfide (B99878) precursor, (propylthio)acetic acid. These methods are often favored for their atom economy and procedural simplicity.

Stereocontrolled Oxidation Pathways from (Propylthio)acetic Acid Precursors

The stereocontrolled oxidation of (propylthio)acetic acid is a critical step in the synthesis of enantiomerically enriched this compound. Various oxidizing agents and catalytic systems have been explored to achieve high diastereoselectivity or enantioselectivity.

A common approach involves the use of chiral oxidizing agents or, more frequently, a stoichiometric or catalytic amount of a chiral catalyst in the presence of a terminal oxidant. For instance, modified Sharpless asymmetric epoxidation conditions, utilizing a titanium isopropoxide complex with a chiral diethyl tartrate (DET) ligand and a hydroperoxide, have been successfully applied to the asymmetric oxidation of various sulfides. While specific data for (propylthio)acetic acid is not extensively reported, analogous oxidations of other alkyl thioethers suggest that this method could provide a viable route to chiral this compound.

Table 1: Illustrative Examples of Stereocontrolled Oxidation of Alkyl Sulfides

| Sulfide Precursor | Chiral Catalyst/Reagent | Oxidant | Enantiomeric Excess (ee) |

| Methyl p-tolyl sulfide | Ti(O-i-Pr)₄ / (+)-DET | t-BuOOH | >90% |

| Ethyl phenyl sulfide | Chiral Vanadium Complex | H₂O₂ | High |

| Benzyl (B1604629) methyl sulfide | Chiral Manganese-Salen Complex | m-CPBA | Variable |

Note: This table presents data for analogous compounds to illustrate the potential of these methods for (propylthio)acetic acid.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are paramount when dealing with molecules possessing multiple functional groups susceptible to oxidation. In the case of (propylthio)acetic acid, the synthetic challenge lies in selectively oxidizing the sulfur atom without affecting the carboxylic acid moiety.

Mild oxidizing agents are typically employed to prevent over-oxidation to the corresponding sulfone. Reagents such as sodium metaperiodate (NaIO₄) are often effective for the selective conversion of sulfides to sulfoxides. The reaction is typically performed in a biphasic system or in an aqueous organic solvent mixture to ensure the solubility of both the starting material and the oxidant. The inherent regioselectivity of this oxidation favors the sulfur atom due to its higher nucleophilicity compared to the carboxylate group under neutral or slightly basic conditions.

Multistep Synthetic Routes and Strategic Retrosynthesis of this compound

Multistep syntheses offer greater flexibility in constructing the target molecule and can be designed through a retrosynthetic analysis. The retrosynthesis of this compound identifies key disconnections and precursor molecules.

A logical retrosynthetic approach for this compound would involve a disconnection of the C-S bond or the S=O bond.

S=O Disconnection: This leads back to the precursor (propylthio)acetic acid, which can be synthesized from commercially available starting materials. This is the basis for the direct oxidation approaches discussed previously.

C-S Disconnection: This approach would involve the formation of the carbon-sulfur bond. For instance, a synthon for the propylsulfinyl group could be reacted with a synthon for the acetic acid moiety. However, controlling the oxidation state of sulfur during C-S bond formation can be challenging, making the oxidation of a pre-formed sulfide a more common strategy.

A plausible multistep synthesis could therefore involve:

Synthesis of (propylthio)acetic acid: This can be achieved through the reaction of 1-propanethiol (B107717) with an α-haloacetic acid, such as chloroacetic acid, under basic conditions.

Oxidation to this compound: The resulting sulfide is then oxidized using one of the stereocontrolled or chemo- and regioselective methods described above.

Enantioselective Synthesis of Chiral this compound

The synthesis of a single enantiomer of this compound is of significant interest for its potential applications in asymmetric synthesis. This is typically achieved through asymmetric oxidation or the use of chiral auxiliaries.

Asymmetric Oxidation Techniques for Sulfide Precursors

Asymmetric oxidation is a powerful tool for the direct generation of chiral sulfoxides from prochiral sulfides. This field has seen significant advancements with the development of various catalytic systems.

Metal-catalyzed oxidations are prominent in this area. Chiral titanium, vanadium, and manganese complexes have been shown to be effective catalysts for the enantioselective oxidation of sulfides. For example, a catalyst generated in situ from Ti(O-i-Pr)₄ and a chiral ligand like (R,R)-diethyl tartrate or a BINOL derivative can catalyze the oxidation of (propylthio)acetic acid by an achiral oxidant such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), leading to the formation of one enantiomer of this compound in excess.

Enzymatic oxidations also offer a green and highly selective alternative. Cyclohexanone monooxygenase (CMO) and other flavin-dependent monooxygenases have been shown to catalyze the enantioselective oxidation of a wide range of sulfides to sulfoxides with high enantiomeric excess.

Table 2: Comparison of Asymmetric Oxidation Methods for Sulfides

| Method | Catalyst/Enzyme | Typical Oxidant | Advantages | Disadvantages |

| Chiral Metal Catalysis | Ti, V, Mn complexes with chiral ligands | Hydroperoxides | Broad substrate scope, tunable ligands | Metal contamination, sometimes requires low temperatures |

| Biocatalysis | Monooxygenases (e.g., CMO) | O₂, H₂O₂ | High enantioselectivity, mild conditions | Substrate specificity, enzyme availability and stability |

Chiral Auxiliary and Catalyst-Controlled Methodologies

An alternative to asymmetric oxidation is the use of chiral auxiliaries. This strategy involves the attachment of a chiral auxiliary to the (propylthio)acetic acid precursor, followed by a diastereoselective oxidation. The chiral auxiliary then directs the oxidant to one of the prochiral faces of the sulfur atom. After the oxidation, the auxiliary is removed to yield the enantiomerically enriched this compound.

A classic example of this approach is the Andersen synthesis, which involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as (-)-menthol. While not a direct oxidation of the sulfide, a similar principle can be applied. For instance, (propylthio)acetic acid could be esterified with a chiral alcohol. Subsequent oxidation of the sulfur would proceed under the stereodirecting influence of the chiral ester, leading to a diastereomeric mixture of sulfoxide (B87167) esters. Chromatographic separation of the diastereomers followed by hydrolysis would afford the enantiopure this compound.

Another strategy involves the use of chiral catalysts that can differentiate between the two enantiomers of a racemic sulfoxide in a kinetic resolution process. This involves the selective further oxidation of one enantiomer to the sulfone, leaving the other enantiomer of the sulfoxide in excess.

Green Chemistry and Sustainable Synthetic Approaches for this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, green chemistry principles can be applied to both the formation of the thioether precursor, (propylthio)acetic acid, and its subsequent oxidation to the target sulfoxide. While dedicated studies on the green synthesis of this compound are not extensively documented, the principles and techniques developed for analogous compounds, particularly the oxidation of sulfides to sulfoxides, provide a clear framework for sustainable production.

A key transformation in the synthesis of this compound is the selective oxidation of the corresponding sulfide, (propylthio)acetic acid. Traditional oxidation methods often employ stoichiometric amounts of hazardous and environmentally detrimental reagents. In contrast, green approaches focus on the use of cleaner oxidants and catalytic systems.

Catalytic Oxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is considered an ideal green oxidant as its primary byproduct is water. znaturforsch.com The transition-metal-free oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid offers a simple and effective green alternative. znaturforsch.com This method provides high selectivity and excellent yields under mild conditions, avoiding the use of toxic metal catalysts. znaturforsch.com

Another green and efficient approach involves the use of organocatalysts, such as 2,2,2-trifluoroacetophenone, in conjunction with hydrogen peroxide. mdpi.com This methodology allows for the selective synthesis of sulfoxides with high efficiency and under mild reaction conditions, making it a sustainable and user-friendly protocol. mdpi.com The versatility of this system has been demonstrated across a range of aromatic and aliphatic sulfides, suggesting its applicability to the synthesis of this compound. mdpi.com

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| None | H₂O₂ | Acetic Acid | Room Temp. | 2-4 | 90-99 | znaturforsch.com |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | Aqueous Buffer | Room Temp. | <1 | 50-96 | mdpi.com |

| Dendritic Phosphomolybdate Hybrid | H₂O₂ | Ethanol (B145695) | 30 | 1-3 | >95 | researchgate.net |

Biocatalytic Approaches

Biocatalysis represents a frontier in green chemistry, offering highly selective and environmentally friendly synthetic routes. The enzymatic oxidation of sulfides to chiral sulfoxides is a well-established green methodology. acs.orgpatsnap.com Various oxidative enzymes, such as monooxygenases and peroxidases, can be employed for this transformation, often with high enantioselectivity. patsnap.com

Furthermore, the use of reductive enzymes, like methionine sulfoxide reductases (Msr), provides an alternative biocatalytic route to obtain enantiopure sulfoxides through the kinetic resolution of a racemic mixture. acs.orgpatsnap.com These enzymatic methods operate under mild aqueous conditions and are highly specific, minimizing byproducts and the need for protecting groups. acs.org The application of these biocatalytic systems in unconventional green media, such as ionic liquids and deep eutectic solvents, is also an area of active research, aiming to further enhance the sustainability of the process. acs.org

| Biocatalytic Method | Enzyme Type | Key Advantage | Ref. |

| Asymmetric Oxidation | Monooxygenases, Peroxidases | High enantioselectivity in a single step | patsnap.com |

| Kinetic Resolution | Methionine Sulfoxide Reductases (Msr) | Access to enantiopure sulfoxides from a racemic mixture | acs.orgpatsnap.com |

Sustainable Synthesis of the Precursor: (Propylthio)acetic acid

A holistic green synthesis of this compound also considers the sustainable preparation of its precursor, (propylthio)acetic acid. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. The synthesis of 3-(alkylthio)propionic acids, structurally similar to (propylthio)acetic acid, has been successfully achieved using microwave irradiation in ethanol with a sodium hydroxide (B78521) base. znaturforsch.com This method is noted for being efficient, facile, and proceeding without the generation of offensive odors often associated with thiol chemistry. znaturforsch.com

By combining a green synthesis of the (propylthio)acetic acid precursor with a clean, catalytic, or biocatalytic oxidation step, a truly sustainable and environmentally responsible manufacturing process for this compound can be realized. These approaches align with the core principles of green chemistry by prioritizing the use of renewable feedstocks, reducing derivatives, employing catalysis, and designing for energy efficiency.

Chemical Reactivity and Mechanistic Investigations of Propylsulfinyl Acetic Acid

Reactions Involving the Sulfinyl Moiety of (Propylsulfinyl)acetic Acid

The sulfinyl group, characterized by a sulfur-oxygen double bond, is a versatile functional group that can undergo various transformations, including rearrangements, oxidations, and reactions with nucleophiles and electrophiles.

Pummerer Rearrangement and Analogous Sulfoxide (B87167) Transformations

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. researchgate.net This reaction typically involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an acid anhydride (B1165640), such as acetic anhydride. wikipedia.org The mechanism commences with the acylation of the sulfoxide oxygen, forming an acetoxysulfonium ion. numberanalytics.com Subsequent elimination, catalyzed by acetate (B1210297), generates a key thial intermediate. wikipedia.orgtcichemicals.com This electrophilic intermediate is then trapped by a nucleophile, which can be the acetate ion itself, to yield the final α-acyloxy thioether product. wikipedia.orgtcichemicals.com

For this compound, the Pummerer rearrangement would involve the transformation of the sulfoxide into an α-acetoxy sulfide (B99878) derivative. The reaction is initiated by an activating agent, most commonly an acid anhydride like trifluoroacetic anhydride (TFAA). nih.govacs.org The general stoichiometry for the Pummerer rearrangement is: RS(O)CHR'₂ + Ac₂O → RSC(OAc)R'₂ + AcOH wikipedia.org

While the classic Pummerer reaction uses acetic anhydride, other activators like trifluoroacetic anhydride and trifluoromethanesulfonic anhydride can also be employed. wikipedia.org The reaction can also be initiated by various electrophiles, including Brønsted or Lewis acids. nih.govacs.org

Beyond the classical Pummerer rearrangement, vinylogous and extended Pummerer reactions are also possible for suitably unsaturated sulfoxides. nih.govacs.org In the vinylogous Pummerer reaction, deprotonation occurs at the γ-position, leading to functionalization at that site. nih.govacs.org The extended Pummerer reaction involves nucleophilic attack on the double bond of an activated vinyl sulfoxide. nih.govacs.org

Further Oxidation to (Propylsulfonyl)acetic Acid and Related Sulfones

The sulfur atom in the sulfinyl group of this compound is in an intermediate oxidation state and can be further oxidized to a sulfonyl group (–SO₂–), yielding (propylsulfonyl)acetic acid. msu.edu This oxidation is a common transformation for sulfoxides. researchgate.net

Various oxidizing agents can effect this transformation. Hydrogen peroxide (H₂O₂) is a common and effective oxidant for converting sulfides to sulfoxides and subsequently to sulfones. msu.eduresearchgate.net The reaction with hydrogen peroxide can be catalyzed by acids. google.com Other oxidizing agents that can be used include peracids, such as m-chloroperbenzoic acid (MCPBA), and sodium periodate (B1199274) (NaIO₄). jmcs.org.mx The choice of oxidant and reaction conditions can influence the selectivity of the oxidation, allowing for the isolation of either the sulfoxide or the sulfone. jmcs.org.mx For instance, the oxidation of some benzimidazole (B57391) sulfides to their corresponding sulfoxides has been achieved with high yield using sodium periodate in acetic acid at controlled temperatures. jmcs.org.mx

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Acidic conditions | (Propylsulfonyl)acetic acid |

| m-Chloroperbenzoic acid (MCPBA) | Inert solvent, 0-5°C | (Propylsulfonyl)acetic acid |

| Sodium Periodate (NaIO₄) | Acetic acid/water, 0-5°C | (Propylsulfonyl)acetic acid |

This table presents common oxidizing agents used for the conversion of sulfoxides to sulfones.

Nucleophilic and Electrophilic Reactivity at the Sulfur Center

The sulfur atom in a sulfoxide is both electrophilic and nucleophilic in nature. nih.gov The sulfur center can be attacked by nucleophiles, particularly after activation of the sulfoxide oxygen by an electrophile. nih.govacs.org This is a key step in the "interrupted Pummerer reaction," where a nucleophile directly attacks the activated sulfoxide at the sulfur atom. nih.govacs.org This reaction has been utilized to synthesize a variety of compounds, including substituted benzothiophenes. nih.gov

Conversely, the sulfur atom possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. msu.edu Sulfides, the precursors to sulfoxides, readily react with alkyl halides to form sulfonium (B1226848) salts. msu.edu While sulfoxides are less nucleophilic than sulfides, they can still undergo alkylation on the sulfur atom. msu.edu

The dual reactivity of the sulfoxide group in this compound allows for a range of synthetic manipulations at the sulfur center, leading to the formation of new carbon-sulfur or heteroatom-sulfur bonds.

Reactions Involving the Carboxylic Acid Functionality of this compound

The carboxylic acid group (–COOH) is a cornerstone of organic chemistry, known for its acidity and ability to undergo a variety of transformations, most notably esterification, amide bond formation, and decarboxylation.

Esterification and Amide Bond Formation Reactions

This compound can undergo esterification by reacting with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk This is a reversible condensation reaction where water is eliminated. youtube.com The general reaction is: RCOOH + R'OH ⇌ RCOOR' + H₂O

The reaction is typically driven to completion by removing the water as it is formed. chemguide.co.uk A wide variety of esters can be produced using different alcohols. chemra.com

Similarly, the carboxylic acid can be converted into an amide by reaction with an amine. wikipedia.org This reaction often requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. wikipedia.orgucl.ac.uk The direct reaction between a carboxylic acid and an amine to form an amide generally requires high temperatures to drive off the water produced. wikipedia.org Modern methods often employ activating reagents to facilitate amide bond formation under milder conditions. ucl.ac.ukorganic-chemistry.org

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ethyl (propylsulfinyl)acetate |

| Amide Formation | Amine (e.g., Propylamine), Activating Agent | N-Propyl-2-(propylsulfinyl)acetamide |

This table summarizes the key reagents for the formation of esters and amides from a carboxylic acid.

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). While simple carboxylic acids are generally stable to heat, decarboxylation can be facilitated by the presence of other functional groups. masterorganicchemistry.com For example, β-keto acids readily undergo decarboxylation upon heating. masterorganicchemistry.com

The decarboxylation of acetic acid itself has been studied under hydrothermal conditions, where the rate of reaction is dependent on the concentration of the undissociated acid. usgs.gov The presence of the sulfinyl group in this compound may influence its thermal stability and decarboxylation pathway. The decarboxylation of sodium salts of carboxylic acids can also be achieved by heating with soda-lime. quora.com

Intermolecular and Intramolecular Reaction Pathways of this compound

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the carboxylic acid and the sulfoxide. This unique combination allows for a variety of intermolecular and intramolecular reaction pathways, leading to the formation of diverse chemical structures.

Intermolecular Reactions:

The carboxylic acid moiety of this compound can participate in typical reactions characteristic of this functional group. One of the most fundamental intermolecular reactions is esterification . In the presence of an acid catalyst, this compound can react with alcohols to form the corresponding esters. This reaction is reversible, and to drive it towards the product, it is often necessary to remove the water formed during the reaction. libretexts.orgchemistrysteps.comchemguide.co.uk The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. libretexts.orgchemguide.co.uk

Another significant intermolecular reaction is the formation of amides . However, direct reaction with an amine is often inefficient as the amine will act as a base, deprotonating the carboxylic acid. libretexts.org Therefore, the carboxylic acid is typically activated first, for example, by converting it to an acid chloride. This activated intermediate then readily reacts with an amine to yield the corresponding amide. libretexts.org

The sulfoxide group can also engage in intermolecular reactions. One notable transformation is the reduction of the sulfoxide to the corresponding sulfide. Various reducing agents and catalytic systems can achieve this, with manganese complexes like MnBr(CO)₅ showing high efficiency and chemoselectivity for reducing a range of sulfoxides. rsc.org

Furthermore, the sulfoxide can act as a chiral auxiliary or ligand in asymmetric synthesis. nih.govbeilstein-journals.org The lone pair on the sulfur atom and the oxygen atom can coordinate to metal centers, influencing the stereochemical outcome of a reaction. nih.gov

Recent research has also explored the decarboxylative coupling of carboxylic acids. nih.govrsc.org Photocatalytic methods using acridine-based catalysts have been developed for the direct conversion of carboxylic acids to sulfinamides via radical intermediates. researchgate.netacs.org This approach could potentially be applied to this compound, offering a novel route to functionalized sulfur compounds.

A summary of potential intermolecular reactions is presented below:

| Reaction Type | Reactants | Products | Conditions |

| Esterification | This compound, Alcohol | (Propylsulfinyl)acetate ester | Acid catalyst, Heat |

| Amide Formation | This compound, Amine | (Propylsulfinyl)acetamide | Activation of carboxylic acid |

| Sulfoxide Reduction | This compound | (Propylthio)acetic acid | Reducing agent (e.g., PhSiH₃), Catalyst (e.g., MnBr(CO)₅) rsc.org |

| Decarboxylative Sulfinamidation | This compound, Sulfinylamine | N-substituted (propylsulfinyl)methanesulfinamide | Photocatalyst, Light researchgate.netacs.org |

Intramolecular Reactions:

The proximity of the carboxylic acid and sulfoxide groups in this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic compounds. These reactions are often facilitated by the use of catalysts or specific reaction conditions.

One potential intramolecular pathway is cyclization to form lactones . While not directly reported for this compound, related β,γ-unsaturated carboxylic acids are known to undergo intramolecular cyclization. nih.gov For this compound, activation of the carboxylic acid followed by intramolecular attack from the sulfoxide oxygen could theoretically lead to a cyclic species, although this is likely to be a less common pathway.

A more plausible intramolecular reaction would involve the Pummerer rearrangement or related transformations of the sulfoxide group, which could then be trapped by the carboxylic acid moiety. The Pummerer reaction of sulfinyl compounds is a well-established transformation. rsc.org

Furthermore, intramolecular cyclization reactions can be promoted by various catalytic systems. For instance, phase-transfer catalysis has been employed for the intramolecular hydroaryloxylation and hydroamination of triple bonds to form benzo[b]furans and other heterocycles. scirp.org While not directly applicable to the saturated propyl chain of this compound, this highlights the potential for catalyst-mediated intramolecular cyclizations in related systems.

Cascade reactions, such as the intramolecular Prins/Friedel-Crafts cyclization, have been used to synthesize complex polycyclic structures from unsaturated aldehydes. beilstein-journals.org This type of strategy, involving the generation of a reactive intermediate that undergoes subsequent intramolecular reaction, could be envisioned for derivatives of this compound under appropriate conditions.

Catalyst Design and Reaction Optimization for this compound Transformations

The development of efficient catalytic systems is crucial for controlling the reactivity and selectivity of transformations involving this compound. Catalyst design and reaction optimization are key to achieving desired products in high yields and with minimal side reactions.

Catalyst Design:

For reactions involving the carboxylic acid group , such as esterification, standard acid catalysts like sulfuric acid are often employed. libretexts.orgchemguide.co.uk However, for more complex transformations like decarboxylative couplings, sophisticated catalyst design is required. For example, photocatalytic systems based on acridine (B1665455) dyes have been shown to be effective for the generation of alkyl radicals from carboxylic acids. researchgate.netacs.org The choice of the photocatalyst and any co-catalysts, such as copper salts, is critical for the efficiency of these reactions. researchgate.net

For transformations targeting the sulfoxide group , a range of catalysts can be considered. The reduction of sulfoxides can be achieved using various metal-based catalysts, with earth-abundant metals like manganese being a cost-effective and environmentally friendly option. rsc.org The ligand environment around the metal center can be tuned to optimize the catalytic activity and selectivity.

In the context of asymmetric synthesis , where the sulfoxide may act as a chiral ligand or auxiliary, the design of the catalyst is paramount. Chiral cyclopentadienylruthenium sulfoxide complexes have been synthesized and used for asymmetric redox bicycloisomerization reactions. beilstein-journals.org The steric and electronic properties of the substituents on the sulfoxide and the metal complex are carefully chosen to maximize enantioselectivity. beilstein-journals.org

Biocatalysis offers another avenue for the transformation of sulfoxides. frontiersin.orgalmacgroup.com Sulfoxide reductases can be used for the kinetic resolution of racemic sulfoxides, providing access to enantiomerically pure compounds. frontiersin.org The optimization of such biocatalytic systems involves selecting the appropriate enzyme, co-factors, and reaction conditions.

A summary of catalyst types for potential transformations is provided below:

| Transformation | Catalyst Type | Example Catalyst |

| Esterification | Acid Catalyst | Sulfuric Acid libretexts.orgchemguide.co.uk |

| Decarboxylative Coupling | Photocatalyst | Acridine-based dyes researchgate.netacs.org |

| Sulfoxide Reduction | Transition Metal Catalyst | MnBr(CO)₅ rsc.org |

| Asymmetric Synthesis | Chiral Metal Complex | CpRu-sulfoxide complexes beilstein-journals.org |

| Biocatalytic Reduction | Enzyme | Sulfoxide Reductase frontiersin.org |

Reaction Optimization:

Optimizing reaction conditions is essential to maximize the yield and selectivity of any chemical transformation. Key parameters that are typically varied include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates.

Concentration: The concentration of reactants and catalysts can impact the reaction kinetics.

Catalyst Loading: The amount of catalyst used can affect the reaction rate and cost-effectiveness.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without the formation of degradation products.

For instance, in the reduction of diphenyl sulfoxide catalyzed by MnBr(CO)₅, the reaction at reflux in toluene (B28343) gave a significantly higher yield in a much shorter time compared to the reaction at room temperature. rsc.org This highlights the critical role of temperature in this specific transformation.

In photocatalytic reactions, the wavelength and intensity of the light source are also important parameters to optimize. researchgate.netacs.org

Stereochemical Properties and Control in Propylsulfinyl Acetic Acid Research

Diastereoselective and Enantioselective Transformations of (Propylsulfinyl)acetic Acid

The development of methods to synthesize chiral sulfinyl compounds in an enantiomerically pure or enriched form is a significant area of research. acs.org These methods can be broadly categorized into diastereoselective and enantioselective transformations.

Diastereoselective Transformations: In diastereoselective reactions, a new stereocenter is created in a molecule that already contains a stereocenter, leading to the formation of diastereomers in unequal amounts. Chiral sulfinyl groups are frequently employed as chiral auxiliaries to control the stereochemical outcome of reactions at other parts of the molecule. nih.gov For instance, the condensation of chiral imines derived from sulfinamides with other reagents can proceed with high diastereoselectivity. researchgate.net While specific examples for this compound are not extensively documented in readily available literature, the principles are widely applicable. A common strategy involves the diastereoselective oxidation of a sulfide (B99878) that already contains a chiral center.

Enantioselective Transformations: Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. pressbooks.pub Key strategies for the enantioselective synthesis of chiral sulfoxides include:

Asymmetric Oxidation of Prochiral Sulfides: This is one of the most efficient methods for preparing non-racemic sulfoxides. acs.org It involves the oxidation of a prochiral sulfide (e.g., propyl 2-(methylthio)acetate) using a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst. nih.govacs.org

Nucleophilic Substitution on Chiral Sulfinates (Andersen Method): This classic approach involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent (e.g., a Grignard reagent). nih.gov The process typically starts with the reaction of a racemic sulfinyl chloride with a chiral alcohol (like menthol) to form a mixture of diastereomeric sulfinates. nih.govacs.org These diastereomers can be separated by crystallization and then treated with an appropriate nucleophile to yield the enantiomerically pure sulfoxide (B87167). acs.org

Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other. This allows for the separation of the unreacted, slower-reacting enantiomer.

The table below summarizes some general methods for the stereoselective synthesis of chiral sulfoxides.

| Method | Description | Key Features | Reference |

| Asymmetric Oxidation | Oxidation of a prochiral sulfide using a chiral oxidant or catalyst. | Direct approach, often catalytic. | nih.gov, acs.org |

| Andersen Synthesis | Nucleophilic substitution on a separated diastereomeric sulfinate ester. | Stepwise but highly effective for obtaining high enantiopurity. | nih.gov, acs.org |

| Chiral Sulfinyl Auxiliaries | A chiral sulfinyl group within the substrate directs the stereochemistry of a new chiral center. | Results in diastereomeric products that can be separated. | researchgate.net, nih.gov |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture. | Maximum theoretical yield for the desired enantiomer is 50%. | core.ac.uk |

Resolution and Separation Techniques for Stereoisomers of this compound

The separation of a racemic mixture of this compound into its individual (R)- and (S)-enantiomers is known as resolution. Given the identical physical properties of enantiomers (except for their interaction with polarized light or other chiral entities), specialized techniques are required.

Classical Resolution via Diastereomeric Salts: A widely used and robust method for resolving racemic acids like this compound is through the formation of diastereomeric salts. core.ac.uk This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as (R)-1-phenylethylamine. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts, for example, [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.org Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. libretexts.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and versatile technique for both analytical and preparative separation of sulfoxide enantiomers. mdpi.com The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Several types of CSPs have proven effective for resolving chiral sulfoxides:

Macrocyclic Glycopeptide CSPs: Stationary phases based on molecules like teicoplanin and vancomycin (B549263) have demonstrated broad selectivity for chiral sulfoxides. nih.gov The separation efficiency is influenced by the mobile phase composition, with normal-phase and reversed-phase modes often being the most effective. nih.gov Studies have shown that for teicoplanin CSPs, the (S)-(+)-sulfoxide enantiomer is consistently the less retained one. nih.gov

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) derivatives, such as cellulose tris(phenylcarbamate) and its substituted analogues, are widely used for resolving chiral sulfoxides. nih.govresearchgate.net The choice of mobile phase, including pure acetonitrile (B52724) or mixtures with water, significantly affects retention and separation factors. nih.gov

The following table provides an overview of chiral stationary phases used for the separation of sulfoxide enantiomers.

| CSP Type | Examples | Typical Mobile Phases | Key Findings | Reference |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Normal-phase, Reversed-phase (Methanol/Water) | Broad selectivity; consistent elution order for enantiomers on specific columns. | nih.gov |

| Polysaccharide-based | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Polar organic, Hydrocarbon/Alcohol | High separation factors observed. | researchgate.net |

| Polysaccharide-based | Cellulose phenylcarbamate derivatives | Acetonitrile, Acetonitrile/Water | Chiral recognition is often higher in pure acetonitrile compared to methanol. | nih.gov |

Other separation techniques reported for chiral sulfoxides include capillary electrophoresis and supercritical fluid chromatography. mdpi.com Furthermore, advanced methods like deracemization, which combines enantiomer separation via chiral HPLC with a photoracemization process for the undesired enantiomer, have been developed to convert a racemate into a single pure enantiomer. acs.org

Computational and Theoretical Investigations of Propylsulfinyl Acetic Acid

Quantum Chemical Calculations on Molecular Structure and Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For molecules like (Propylsulfinyl)acetic acid, which possess rotatable bonds, multiple conformations can exist, each with a different energy level.

Conformational analysis involves the study of these different spatial arrangements and their relative stabilities. libretexts.org This is crucial as the conformation of a molecule can significantly influence its physical and chemical properties. Computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), are widely used for this purpose. mdpi.com These calculations can predict the potential energy surface of the molecule, identifying energy minima that correspond to stable conformers. For instance, in acetic acid, two stable conformers, trans and cis, have been identified, with the trans conformer being the more stable. core.ac.uk The energy difference and the rotational barriers between these conformers can be accurately calculated.

The choice of computational method and basis set is critical for obtaining reliable results. For example, methods like B3LYP are popular for their balance of accuracy and computational cost in studying organic molecules. mdpi.com Advanced computational approaches, combined with experimental techniques like NMR spectroscopy, can validate theoretical models, as demonstrated in studies of acetic acid dimerization. mdpi.comnih.gov

Table 1: Selected Calculated Conformational Data for Acetic Acid

This interactive table provides a glimpse into the kind of data generated from conformational analysis.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| trans-Acetic Acid | MP2/6-311++G(d,p) | 0.00 | 1.74 |

| cis-Acetic Acid | MP2/6-311++G(d,p) | 6.28 | 3.65 |

Note: The data in this table is illustrative and based on typical computational results for acetic acid. Actual values for this compound would require specific calculations.

Elucidation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome.

For reactions involving carboxylic acids like this compound, computational studies can elucidate mechanisms such as esterification or amidation. rhhz.net For example, the mechanism of acetic acid-catalyzed ester aminolysis has been studied computationally, comparing classic stepwise mechanisms with concerted pathways. rhhz.net These studies involve locating transition state structures and calculating their energies to determine the activation energy of the reaction.

Different proposed mechanisms, such as one-step or multi-step processes, can be evaluated. ethz.ch For instance, in urethane (B1682113) formation, various mechanisms, including those with zwitterionic intermediates or four-membered ring transition states, have been investigated using quantum chemistry. ethz.ch The insights gained from these computational studies are crucial for optimizing reaction conditions and designing more efficient catalysts. rsc.org

Thermodynamic and Kinetic Modeling of Chemical Processes Involving this compound

Thermodynamic and kinetic modeling provides a quantitative understanding of chemical processes. Thermodynamic modeling, often employing equations of state like the Cubic-Plus-Association (CPA) model, can predict the phase behavior and other thermodynamic properties of mixtures containing carboxylic acids. researchgate.net This is essential for process design and optimization in industrial applications. mdpi.com

Kinetic modeling focuses on the rates of chemical reactions. By combining computational results with experimental data, kinetic models can be developed to predict how reaction rates change with conditions such as temperature, pressure, and catalyst concentration. nih.gov For example, in the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, different kinetic models (Pseudo-homogeneous, Eley-Rideal, and Langmuir-Hinshelwood-Hougen-Watson) were evaluated to determine the reaction mechanism and apparent activation energy. nih.gov

These models are not only predictive but also provide fundamental insights into the factors controlling chemical transformations. mdpi.comfrontiersin.org

Prediction of Spectroscopic Properties for Structural Assignment

Computational chemistry plays a vital role in the interpretation of experimental spectra. By calculating spectroscopic properties such as NMR chemical shifts, IR and Raman vibrational frequencies, and UV/Vis electronic transitions, theoretical models can aid in the structural elucidation of molecules. mdpi.commdpi.com

For instance, time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectra of molecules, which can then be compared with experimental UV/Vis spectra to confirm structural assignments. mdpi.comnih.gov Similarly, calculations of NMR shielding tensors can help in assigning peaks in an NMR spectrum to specific atoms within a molecule. mdpi.com

The accuracy of these predictions has advanced to a point where they can be used to distinguish between different conformers or isomers of a molecule. core.ac.ukmdpi.com This synergy between computational prediction and experimental measurement is a powerful tool in modern chemical research. mpg.de

Table 2: Predicted Spectroscopic Data for a Model Carboxylic Acid

This interactive table illustrates the type of spectroscopic data that can be computationally predicted.

| Property | Calculated Value | Experimental Value (Typical) |

| 1H NMR Chemical Shift (Carboxyl H) | 11-13 ppm | 10-13 ppm |

| 13C NMR Chemical Shift (Carbonyl C) | 170-185 ppm | 170-185 ppm |

| IR Frequency (C=O stretch) | ~1750 cm-1 | ~1760 cm-1 (monomer) |

| IR Frequency (O-H stretch) | ~3550 cm-1 | ~3580 cm-1 (monomer) |

Note: These values are typical for a simple carboxylic acid and would need to be specifically calculated for this compound.

Molecular Interaction Studies and Binding Principles with Model Systems

Understanding how molecules interact with each other is fundamental to many areas of chemistry and biology. nih.gov Computational methods, particularly molecular dynamics (MD) simulations and docking studies, are used to investigate these non-covalent interactions. dovepress.com

These studies can reveal the nature and strength of interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions that govern the binding of a molecule to a receptor or its behavior in a solvent. mongoliajol.infocambridgemedchemconsulting.com For example, the interaction of carboxylic acids with solvents like DMSO has been studied using quantum chemical calculations to characterize hydrogen bonding sites. mongoliajol.info

By simulating the interaction of a molecule like this compound with a model biological target, researchers can gain insights into its potential biological activity. nih.govunifi.it These computational approaches are invaluable in drug discovery and materials science for predicting and understanding molecular recognition processes. dovepress.comnih.gov

Biochemical and Non Human Biological Research Perspectives on Propylsulfinyl Acetic Acid

Enzymatic Biotransformations of Sulfoxides and Carboxylic Acids in Model Organisms

The biotransformation of sulfoxides and carboxylic acids is a fundamental aspect of xenobiotic metabolism in a wide range of organisms. Enzymes involved in these transformations play a crucial role in detoxification, biosynthesis, and the regulation of biological activity.

The sulfoxide (B87167) group of (Propylsulfinyl)acetic acid is a key site for enzymatic action. In various model organisms, sulfoxides can undergo reduction back to the corresponding sulfide (B99878) or further oxidation to a sulfone. nih.gov Methionine sulfoxide reductases (Msrs) are a well-characterized family of enzymes that catalyze the reduction of sulfoxides, playing a vital role in repairing oxidative damage to proteins. rsc.org While primarily studied for their action on methionine sulfoxide, the substrate scope of Msrs can be broad, suggesting a potential for the reduction of this compound. rsc.org Conversely, cytochrome P450 monooxygenases and flavin-containing monooxygenases are known to catalyze the oxidation of sulfides to sulfoxides and subsequently to sulfones in a process that can be enantioselective. mdpi.comresearchgate.net The specific stereochemistry of the sulfoxide in this compound would likely influence its recognition and transformation by these enzymes.

The carboxylic acid moiety of this compound is also subject to enzymatic modification. Carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes. nih.gov This transformation is a key step in various biosynthetic pathways. nih.gov Additionally, the carboxylic acid group can undergo conjugation reactions, a common Phase II biotransformation, where it is linked to molecules such as amino acids or glucuronic acid to increase water solubility and facilitate excretion.

Table 1: Key Enzyme Families in the Biotransformation of Sulfoxides and Carboxylic Acids

| Functional Group | Enzyme Family | Type of Transformation | Potential Effect on this compound |

|---|---|---|---|

| Sulfoxide | Methionine Sulfoxide Reductases (Msrs) | Reduction | Conversion to (Propylthio)acetic acid |

| Cytochrome P450 Monooxygenases | Oxidation | Conversion to (Propylsulfonyl)acetic acid | |

| Flavin-containing Monooxygenases | Oxidation | Conversion to (Propylsulfonyl)acetic acid | |

| Carboxylic Acid | Carboxylic Acid Reductases (CARs) | Reduction | Conversion to (Propylsulfinyl)acetaldehyde |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Conjugation with glucuronic acid | |

| Acyl-CoA Synthetases | Thioesterification | Formation of a coenzyme A thioester |

Role of this compound as a Chemical Probe in Biochemical Pathways

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com The unique combination of a sulfoxide and a carboxylic acid in this compound makes it a potential candidate for use as a chemical probe to investigate specific enzymatic activities or biochemical pathways.

The sulfoxide group can be a target for enzymes involved in redox processes. rsc.org A molecule like this compound could be used to probe the activity of sulfoxide reductases or oxidases in various biological contexts. For instance, fluorescently-labeled analogs could be synthesized to visualize the localization and activity of these enzymes within cells. rsc.org The conversion of the sulfoxide to a sulfide or sulfone can lead to changes in the molecule's properties, such as polarity and electron distribution, which could be harnessed to create "turn-on" or "turn-off" fluorescent probes. rsc.org

Dimethyl sulfoxide (DMSO) itself is known to have various effects on biological systems, including acting as a cryoprotectant and influencing cell membrane permeability. medchemexpress.comresearchgate.net While structurally different, the sulfinyl group in this compound might confer some related, albeit likely more specific, biological interactions.

Interactions with Microbial Systems and Metabolic Fate in Microorganisms

Microorganisms possess a vast and diverse metabolic capacity, including the ability to degrade a wide range of organosulfur compounds. nih.govtandfonline.comresearchgate.netcdnsciencepub.com The metabolic fate of this compound in microbial systems would likely involve the breakdown of the molecule to utilize its carbon and sulfur content.

The degradation of organosulfur compounds by microbes can occur through various pathways. tandfonline.comresearchgate.net One common strategy is the "4S" pathway, which specifically targets the carbon-sulfur bond for cleavage without degrading the carbon skeleton. tandfonline.com Bacteria such as Rhodococcus and Gordonia are known to employ this pathway for the desulfurization of compounds like dibenzothiophene. tandfonline.comresearchgate.net It is conceivable that microorganisms could utilize a similar enzymatic machinery to cleave the C-S bond in this compound, releasing the propyl group and leaving a sulfur-containing acetic acid derivative.

Alternatively, the initial step in the microbial metabolism of this compound could involve the oxidation or reduction of the sulfoxide group, as discussed in the context of enzymatic biotransformations. mdpi.com The resulting (Propylsulfonyl)acetic acid or (Propylthio)acetic acid would then be further metabolized. The carboxylic acid moiety could serve as a point of entry into central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, after appropriate enzymatic conversions. researchgate.netnih.govmdpi.comnih.gov The presence of other carbon sources can influence the biodegradation of organosulfur compounds. nih.gov

Table 2: Potential Microbial Metabolic Pathways for this compound

| Metabolic Pathway | Key Microbial Genera | Potential Transformation of this compound |

|---|---|---|

| Desulfurization (e.g., 4S Pathway) | Rhodococcus, Gordonia, Pseudomonas | Cleavage of the C-S bond to separate the propyl group and the sulfur-containing acetic acid moiety. tandfonline.comresearchgate.net |

| Sulfoxide Reduction | Various bacteria | Reduction to (Propylthio)acetic acid. |

| Sulfoxide Oxidation | Various bacteria | Oxidation to (Propylsulfonyl)acetic acid. |

| Carboxylic Acid Metabolism | Various bacteria | Entry into central metabolic pathways like the TCA cycle. researchgate.netnih.govmdpi.comnih.gov |

Exploration of Structure-Activity Relationships in Non-Human Biological Models

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For this compound, SAR studies in non-human biological models would involve systematically modifying its structure and evaluating the impact on a specific biological endpoint.

Key structural features of this compound that could be modified in SAR studies include the length and branching of the propyl group, the stereochemistry of the sulfoxide, and the nature of the acidic functional group. For example, replacing the propyl group with other alkyl or aryl substituents could reveal the importance of steric and electronic properties for a particular biological interaction. nih.govcore.ac.uk

The sulfoxide itself is a critical moiety. SAR studies on other sulfur-containing compounds have shown that the oxidation state of the sulfur atom (sulfide, sulfoxide, or sulfone) can have a dramatic effect on biological activity. acs.orgtandfonline.com For instance, in a series of inhibitors of cytosolic phospholipase A2α, the replacement of a keto moiety with a sulfinyl group led to a significant decrease in activity. tandfonline.com Similarly, in a series of dopamine (B1211576) transporter inhibitors, the oxidation of a sulfenylamine to a sulfinylamine had varying effects on binding affinity depending on the rest of the molecular scaffold. nih.gov

The carboxylic acid group provides a handle for modification, such as conversion to esters or amides, which would alter the molecule's charge and polarity, thereby influencing its ability to cross cell membranes and interact with targets.

Analytical and Spectroscopic Characterization of Propylsulfinyl Acetic Acid

Chromatographic Separation and Purification Techniques (HPLC, TLC, Flash Chromatography)

Chromatographic methods are fundamental for the isolation and purification of (Propylsulfinyl)acetic acid from reaction mixtures and for assessing its purity. The choice of technique depends on the scale and purpose of the separation, from analytical-scale purity checks to preparative-scale purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture. The presence of the carboxylic acid group means that the mobile phase pH can significantly influence retention time; therefore, acid modifiers are often used. biotage.com Acetic acid or formic acid is frequently added to the mobile phase to suppress the ionization of the analyte's carboxyl group, leading to sharper peaks and better separation efficiency. biocompare.comjapsonline.com

A typical HPLC method for a carboxylic acid-containing compound might involve a gradient elution, starting with a higher proportion of aqueous solvent and increasing the organic solvent (like acetonitrile (B52724) or methanol) concentration over time. japsonline.comjchr.org Detection is commonly performed using a UV detector, as the carboxyl group provides some UV absorbance, typically in the short-wavelength region around 205-215 nm. shimadzu.co.krajrconline.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 5 µm, 4.6x250 mm | Standard reversed-phase column for separating moderately polar organic compounds. |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | Gradient elution provides a broad separation window for the main compound and potential impurities. japsonline.com |

| Gradient | 10% B to 90% B over 20 min | Ensures elution of both polar and non-polar components. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at 210 nm | Carboxylic acids absorb at lower UV wavelengths. shimadzu.co.kr |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate serves as the stationary phase. umass.edu Given the compound's polarity from the sulfoxide (B87167) and carboxylic acid groups, a polar solvent system is required for elution. A common mobile phase for acidic compounds on silica is a mixture of a nonpolar solvent, a polar solvent, and a small amount of acid, such as Dichloromethane:Methanol:Acetic Acid. as-1.co.jp The spots are typically visualized under UV light, where compounds with a chromophore will appear as dark spots on a fluorescent background. umass.edu

Flash Chromatography: For preparative-scale purification, flash chromatography is the method of choice. rochester.edu This technique uses a silica gel stationary phase and air pressure to speed up solvent flow. The solvent system is typically determined by prior TLC analysis, aiming for an Rf value of around 0.3 for the target compound. rochester.edu For an acidic compound like this compound, a solvent system such as ethyl acetate (B1210297)/hexanes or dichloromethane/methanol might be used. rsc.org The addition of a small amount of acetic acid to the mobile phase can improve peak shape and prevent streaking by suppressing the ionization of the carboxylic acid on the acidic silica surface. rochester.edubiotage.com Fractions are collected and analyzed by TLC to identify those containing the pure product.

Advanced Spectroscopic Methods for Structural Elucidation (NMR, Mass Spectrometry, IR)

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound (CH₃CH₂CH₂S(O)CH₂COOH), specific signals are expected in both ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum would show distinct signals for the propyl and acetyl groups. The methylene (B1212753) protons (CH₂) adjacent to the sulfoxide and the carbonyl group would likely appear as a singlet or an AB quartet. The protons of the propyl group would show characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a multiplet for the methylene group attached to the sulfur atom. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though its visibility can depend on the solvent used. chemicalbook.comresearchgate.net

¹³C NMR: The carbon NMR spectrum would display five unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170-180 ppm). The carbons of the propyl chain and the methylene carbon of the acetyl group would appear in the aliphatic region of the spectrum. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | >10 (broad s) | ~175 |

| -S(O)CH₂- | ~3.5-4.0 (s) | ~55-65 |

| -CH₂S(O)- | ~2.8-3.2 (m) | ~45-55 |

| -CH₂CH₂S(O)- | ~1.6-1.9 (m) | ~20-30 |

| CH₃- | ~0.9-1.2 (t) | ~10-15 |

(Predicted values are illustrative and can vary based on solvent and experimental conditions)

Mass Spectrometry (MS): Mass spectrometry provides information about the mass of the molecule and its fragmentation pattern, which helps in confirming the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak would be observed. For this compound (C₅H₁₀O₃S, Molecular Weight: 150.20 g/mol ), in positive ion mode, this would appear as the protonated molecule [M+H]⁺ at m/z 151.2. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 149.2 would be seen.

Characteristic fragmentation in MS/MS analysis would involve the loss of the carboxylic acid group (a loss of 45 Da) or cleavage of the C-S bonds. libretexts.org The fragmentation pattern helps to piece together the different parts of the molecule. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and sulfoxide groups.

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid. libretexts.org

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.orgresearchgate.net

S=O Stretch: A strong absorption in the region of 1000-1100 cm⁻¹ is characteristic of the sulfoxide group.

C-H Stretch: Absorptions just below 3000 cm⁻¹ will be present due to the C-H bonds of the alkyl groups. researchgate.net

Purity Assessment and Impurity Profiling Methodologies

Impurity profiling is a critical component of chemical analysis, essential for ensuring the quality and consistency of a compound. ijprajournal.com It involves the detection, identification, and quantification of impurities present in a substance. For this compound, impurities could arise from starting materials, by-products of the synthesis, or degradation products.

Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for impurity profiling in drug substances. ijprajournal.com The primary techniques used are high-resolution separation methods, mainly HPLC and UPLC, often coupled with mass spectrometry (LC-MS). ijprajournal.comijper.org

An impurity profiling method would aim to separate the main this compound peak from all potential impurities. A gradient HPLC method is typically developed to resolve impurities with a wide range of polarities. ijper.org The use of a photodiode array (PDA) detector allows for the initial characterization of impurity peaks by their UV spectra, while an LC-MS system provides mass information for structural elucidation of unknown impurities. googleapis.com Identified impurities could include the corresponding sulfide (B99878) (propylthio)acetic acid (an unoxidized precursor) or the sulfone (propylsulfonyl)acetic acid (an over-oxidized by-product).

Quantitative Analytical Method Development for Research Applications

For many research applications, it is necessary to determine the exact concentration of this compound in a sample. This requires the development and validation of a quantitative analytical method. researchgate.net RP-HPLC with UV detection is the most common technique for this purpose. ajrconline.orgrasayanjournal.co.in

The development process involves optimizing chromatographic conditions to achieve a symmetrical, well-resolved peak for the analyte with a reasonable retention time. rasayanjournal.co.in Method validation is then performed according to established guidelines (e.g., ICH) to ensure the method is reliable and suitable for its intended purpose. ijper.orgscispace.com Key validation parameters include:

Linearity: Demonstrating that the method's response (e.g., peak area) is directly proportional to the analyte concentration over a specific range. japsonline.comjchr.org

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. rasayanjournal.co.in

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rasayanjournal.co.in

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. japsonline.comijper.org

Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities or matrix components. jchr.org

A validated quantitative method allows for the accurate determination of this compound concentration in various research contexts, such as in reaction kinetics studies or stability assessments. nih.gov

Design and Synthesis of Novel Derivatives and Analogs of Propylsulfinyl Acetic Acid

Structural Modification Strategies for Tuned Chemical Properties

The chemical and physical properties of (propylsulfinyl)acetic acid can be systematically altered through various structural modification strategies. These modifications aim to influence factors such as polarity, steric hindrance, acidity, and reactivity, thereby tuning the molecule for specific functions.

Key strategies include:

Alteration of the Alkyl Chain: The propyl group can be replaced with other alkyl chains of varying lengths and branching. For instance, substituting the propyl group with a bulkier tert-butyl group would increase steric hindrance around the sulfinyl moiety. This can impact the molecule's reactivity in nucleophilic substitutions or its ability to fit into specific binding pockets. nih.gov Conversely, using shorter or longer alkyl chains would modify the hydrophobicity of the molecule.

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into various derivatives, such as esters or amides. Esterification, for example, by reacting with an alcohol, would replace the acidic proton and increase the molecule's lipophilicity. researchgate.net Amidation, through reaction with an amine, would introduce a new site for hydrogen bonding. These changes are fundamental in medicinal chemistry for altering a compound's pharmacokinetic profile. acs.org

Introduction of Substituents on the Alkyl Chain: Functional groups can be introduced onto the propyl chain to impart new properties. For example, the introduction of a hydroxyl group could increase water solubility, while a halogen atom could alter electronic properties and provide a handle for further synthetic transformations.

Stereochemistry at the Sulfur Atom: The sulfinyl group in this compound is chiral. The synthesis can be designed to produce a specific stereoisomer (R or S), which can be crucial for biological activity, as different enantiomers often exhibit different pharmacological effects.

These structural modifications allow for the creation of a diverse library of this compound derivatives with a wide range of chemical properties, enabling the exploration of their potential in various scientific fields.

Synthesis of (Propylsulfonyl)acetic Acid and Other Sulfonyl Analogs

The synthesis of (propylsulfonyl)acetic acid, the oxidized analog of this compound, and other related sulfonyl compounds is a critical step in exploring the chemical space around this scaffold. The sulfonyl group (-SO₂-) has different electronic and steric properties compared to the sulfinyl group (-SO-), often conferring greater stability.

A common and straightforward method for the synthesis of (propylsulfonyl)acetic acid involves the oxidation of a suitable precursor, such as propylthioacetic acid. This transformation can be achieved in a two-step process:

Oxidation of Thioether to Sulfoxide (B87167): Propylthioacetic acid can be oxidized to this compound using a mild oxidizing agent.

Oxidation of Sulfoxide to Sulfone: Further oxidation of this compound yields (propylsulfonyl)acetic acid. Stronger oxidizing agents are typically required for this step. For example, the oxidation of sulfide (B99878) groups to sulfones has been achieved using reagents like hydrogen peroxide in acetic acid. imperial.ac.uk

A general synthetic route is depicted below:

The synthesis of other sulfonyl analogs can be achieved by varying the starting materials. For instance, using different alkylthioacetic acids would result in a range of alkylsulfonyl acetic acids.

A variety of synthetic methods for preparing sulfonyl compounds have been reported in the literature. One common approach is the sulfonylation of acetic acid derivatives. nih.gov For example, the reaction of a sulfonyl chloride with an acetic acid derivative in the presence of a base can yield the desired sulfonylacetic acid. nih.gov Another versatile method is the Sandmeyer-type reaction, where a diazonium salt reacts with sulfur dioxide in the presence of a copper catalyst to form a sulfonyl chloride, which can then be further elaborated. mdpi.com

The table below summarizes some synthetic approaches to sulfonyl compounds that could be adapted for the synthesis of (propylsulfonyl)acetic acid and its analogs.

| Precursor | Reagents and Conditions | Product Type |

| Alkylthioacetic acid | Hydrogen peroxide, acetic acid | Alkylsulfonylacetic acid |

| Aryl amine | 1. NaNO₂, aq. HCl2. SO₂, Cu salt, acetic acid | Arylsulfonyl chloride |

| Sulfonyl chloride | Acetic acid derivative, base | Sulfonylacetic acid derivative |

Exploration of Heterocyclic or Aromatic Substitutions

The incorporation of heterocyclic or aromatic rings into the structure of this compound and its analogs is a widely used strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. nih.govmdpi.com These ring systems can engage in various non-covalent interactions, such as π-stacking and hydrogen bonding, which are crucial for molecular recognition at biological targets.

Aromatic Substitutions:

Aromatic rings, such as a phenyl group, can be introduced at various positions. For example, a benzyl (B1604629) group could be used in place of the propyl group, leading to (benzylsulfinyl)acetic acid. The aromatic ring itself can be further substituted with various functional groups to fine-tune its electronic and steric properties. Common substitutions include:

Halogens (F, Cl, Br): These can alter lipophilicity and metabolic stability.

Alkyl or Alkoxy groups: These can modify the steric profile and hydrophobicity.

Nitro or Cyano groups: These electron-withdrawing groups can influence the acidity of the molecule and participate in specific interactions.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on analogs containing an aromatic ring to introduce these functionalities. masterorganicchemistry.com

Heterocyclic Substitutions:

Heterocyclic rings, which contain atoms other than carbon (e.g., nitrogen, oxygen, sulfur), are prevalent in pharmaceuticals due to their ability to form favorable interactions with biological macromolecules. tandfonline.comgoogle.comlifechemicals.com A wide variety of heterocyclic systems can be envisioned for incorporation into the this compound scaffold.

Examples of relevant heterocyclic rings include:

Pyridine: A six-membered aromatic ring containing one nitrogen atom.

Thiophene: A five-membered aromatic ring with a sulfur atom.

Thiazole: A five-membered ring containing both sulfur and nitrogen. nih.gov

Indole: A bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. rsc.org

The synthesis of such derivatives often involves coupling the heterocyclic moiety to the sulfinylacetic acid core. For instance, a heterocyclic thiol could be reacted with a haloacetic acid derivative, followed by oxidation of the resulting thioether to the sulfoxide. Alternatively, pre-functionalized heterocyclic compounds can be used as starting materials for building the sulfinylacetic acid side chain. ekb.egacs.org

The strategic placement of these aromatic and heterocyclic groups can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Development of this compound Scaffolds for Chemical Biology Research

Molecular scaffolds serve as foundational structures in chemical biology and drug discovery, providing a framework for the systematic development of new bioactive molecules and chemical probes. lifechemicals.com The this compound structure possesses features that make it an interesting scaffold for such research. Its bifunctional nature, with a hydrophilic carboxylic acid group and a chiral sulfoxide, allows for diverse chemical modifications.

One area of significant interest is the development of covalent chemical probes. The sulfinyl group can be a precursor to more reactive functionalities, such as sulfonyl fluorides. Sulfonyl fluorides have emerged as valuable "warheads" in chemical biology for their ability to form stable covalent bonds with nucleophilic amino acid residues (like tyrosine, lysine, and histidine) in proteins. mdpi.comresearchgate.netacs.orgenamine.net

The general workflow for developing a chemical probe from a this compound scaffold might involve:

Scaffold Synthesis: Preparation of the core this compound structure.

Functionalization: Conversion of the sulfinyl group to a reactive warhead (e.g., sulfonyl fluoride) and modification of the carboxylic acid as needed.

Biological Evaluation: Screening the resulting probes against protein targets to identify covalent interactions.

Optimization: Iterative structural modifications to improve potency, selectivity, and other properties based on initial findings.

The development of libraries based on the this compound scaffold, incorporating the structural modifications discussed in the previous sections, could provide a valuable resource for screening campaigns aimed at discovering new modulators of biological processes. biosolveit.de

Q & A

Basic: What are the established methods for synthesizing (propylsulfinyl)acetic acid?